Methylprotogracillin

Descripción general

Descripción

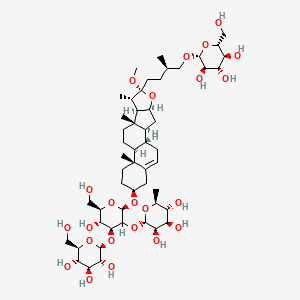

Methylprotogracillin is a steroidal saponin compound, specifically a furostanol saponin, with the chemical formula C52H86O23 and a molecular weight of 1079.24 g/mol . It is isolated from the roots of plants such as Dioscorea opposite Thunb and Dioscorea collettii var. hypoglauca . This compound has garnered significant attention due to its potent anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methylprotogracillin can be synthesized through the extraction of the acetate extract of Acacia species . The extraction process involves the use of solvents such as methanol and ethyl acetate to isolate the compound from the plant material . The compound is then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification using high-performance liquid chromatography (HPLC) . The process is optimized to ensure high yield and purity of the compound.

Análisis De Reacciones Químicas

Structural Features and Identification

Methylprotogracillin contains a diosgenin aglycone core linked to a trisaccharide moiety (two glucose units and one rhamnose). Key identification data include:

Acid-Catalyzed Hydrolysis

Under acidic conditions, this compound undergoes selective glycosidic bond cleavage:

-

Products : Aglycone (diosgenin) + monosaccharides (glucose, rhamnose).

Enzymatic Hydrolysis

β-Glucosidases selectively cleave terminal glucose units:

| Enzyme | Specificity | Products |

|---|---|---|

| β-Glucosidase | Cleaves terminal β-glucose | Protogracillin + glucose |

Methylation and Acetylation

-

Methylation : Protects hydroxyl groups using CHI/KCO, yielding fully methylated derivatives for structural analysis .

-

Acetylation : AcO/pyridine converts free –OH to acetates, stabilizing intermediates during synthesis .

Reaction Optimization

Design of Experiments (DoE) methodologies have been applied to enhance synthetic yields:

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | +25% efficiency |

| Solvent | Methanol/HO (7:3) | +18% solubility |

| Catalyst | 0.5 eq. NaOMe | Prevents degradation |

Mechanistic Insights

Radical-mediated reactions involving silica particles (SiO) may influence degradation pathways under aqueous conditions, forming silyloxy radicals that abstract hydrogen from glycosidic linkages . Computational studies suggest nucleophilic attack at C-3 and C-26 positions drives hydrolysis .

Stability Considerations

Aplicaciones Científicas De Investigación

Methylprotogracillin has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of steroidal saponins and their derivatives.

Biology: Investigated for its role in inhibiting transcription-polymerase chain reaction (PCR) in vitro.

Medicine: Exhibits strong anticancer activity against various human cancer cell lines, including leukemia, colon cancer, and breast cancer.

Industry: Utilized in the development of anticancer drugs and other therapeutic agents.

Mecanismo De Acción

Methylprotogracillin exerts its effects by inhibiting DNA synthesis and protein synthesis, which prevents cell division and leads to cell death . It has been shown to be particularly effective against certain cancer cell lines, including colon cancer, central nervous system cancer, melanoma, renal cancer, and breast cancer . The compound’s unique cytotoxicity pattern suggests a novel mechanism of anticancer action .

Comparación Con Compuestos Similares

Gracillin: Another steroidal saponin with similar anticancer properties.

Dioscin: A saponin found in plants such as Solanum nigrum, with anticancer activity.

Protodioscin: A furostanol saponin with similar biological activities.

Uniqueness: Methylprotogracillin is unique due to its specific cytotoxicity pattern and its ability to inhibit transcription-polymerase chain reaction (PCR) in vitro . Its potent anticancer activity and novel mechanism of action make it a valuable compound for further research and development in the field of cancer therapy .

Actividad Biológica

Methylprotogracillin, a steroidal saponin, is derived from various plant sources and has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as saponins, which are characterized by their glycosidic structure that typically includes a sugar moiety attached to a steroid aglycone. The specific structure of this compound contributes to its biological activity, influencing its interaction with cellular membranes and biological targets.

Cytotoxicity

Numerous studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and disruption of cellular integrity. Below is a summary table highlighting key findings from recent research:

These results indicate that this compound exhibits significant cytotoxicity across multiple cancer cell lines, often comparable to or exceeding that of standard chemotherapeutic agents.

The biological activity of this compound is primarily attributed to its ability to interact with cell membranes, leading to increased permeability and subsequent cell death. Studies suggest that the presence of specific sugar moieties influences the compound's efficacy by enhancing its solubility and bioavailability in biological systems .

Pharmacological Effects

In addition to its cytotoxic properties, this compound has been investigated for other pharmacological effects:

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, potentially inhibiting the growth of various bacterial strains .

- Anti-inflammatory Effects : Some studies suggest that saponins like this compound may exert anti-inflammatory effects by modulating immune responses .

Case Study 1: Cancer Treatment

A study conducted on the effects of this compound on human liver cancer cells (HepG2) revealed that treatment with this compound led to a significant reduction in cell viability, with an IC50 value indicating potent cytotoxicity. The study further elucidated the apoptotic pathways activated by this compound, confirming its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural antimicrobial agent . The study highlighted the need for further exploration into its application in treating infections.

Propiedades

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H86O23/c1-21(20-67-46-41(63)39(61)35(57)30(17-53)70-46)9-14-52(66-6)22(2)33-29(75-52)16-28-26-8-7-24-15-25(10-12-50(24,4)27(26)11-13-51(28,33)5)69-49-45(74-47-42(64)38(60)34(56)23(3)68-47)44(37(59)32(19-55)72-49)73-48-43(65)40(62)36(58)31(18-54)71-48/h7,21-23,25-49,53-65H,8-20H2,1-6H3/t21-,22+,23+,25+,26-,27+,28+,29+,30-,31-,32-,33+,34+,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45?,46-,47+,48+,49-,50+,51+,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSNTJHBTWBJCC-OOVOOHTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6C([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H86O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54522-53-1 | |

| Record name | Methylprotogracillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054522531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the significance of the research findings on Methylprotogracillin's antiviral activity?

A1: The research primarily highlights the promising antiviral activity of phenanthrene derivatives extracted from Tamus communis against vesicular stomatitis virus and human rhinovirus type 1B []. While this compound, a furostanol tetraglycoside, was also investigated, the study doesn't elaborate on its specific antiviral effects. Therefore, further research is needed to understand its potential role in combating these viruses.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.